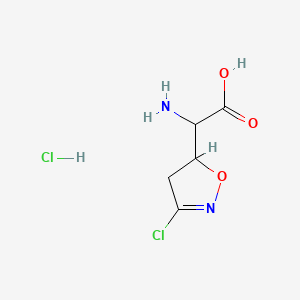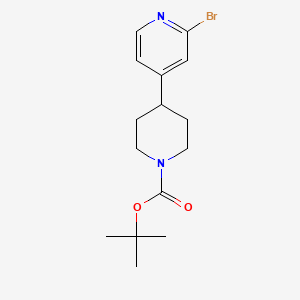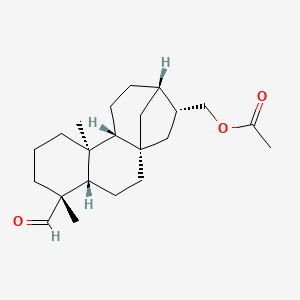
6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione is a complex organic compound with the molecular formula C20H24O5 and a molecular weight of 344.4 g/mol . This compound is known for its unique structure, which includes an epoxy group and multiple hydroxyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione typically involves multi-step organic reactions. One common method includes the oxidation of abietic acid derivatives, followed by epoxidation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and epoxidation processes, utilizing advanced catalytic systems to ensure high efficiency and selectivity. The use of continuous flow reactors and other modern chemical engineering techniques can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group into a diol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield additional ketones or carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione involves its interaction with various molecular targets and pathways. The epoxy and hydroxyl groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Abietic Acid: A precursor to 6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione, known for its resinous properties.
Dehydroabietic Acid: Another derivative of abietic acid, with similar structural features but different functional groups.
Epoxy Resins: Compounds containing epoxy groups, used in various industrial applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-triene-8,15-dione |
InChI |
InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,16-17,21,23H,5-7H2,1-4H3 |
InChI Key |
SWVDNEGGBBYXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C3C4C2(CCCC4(C)C)C(=O)O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)




![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B15126855.png)


![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)

